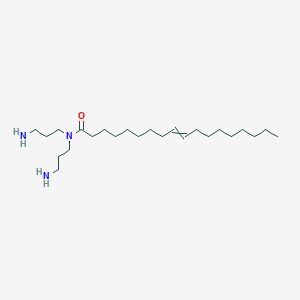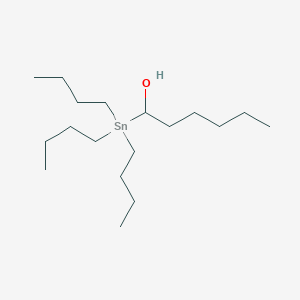
1-(Tributylstannyl)hexan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Tributylstannyl)hexan-1-OL is an organic compound that belongs to the class of organotin compounds. It is characterized by the presence of a tin atom bonded to three butyl groups and a hexanol moiety. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Tributylstannyl)hexan-1-OL can be synthesized through a multi-step process involving the reaction of tributylstannyl chloride with hexanol. The reaction typically requires the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale reactors and precise control of reaction conditions. The process includes the careful addition of tributylstannyl chloride to hexanol, followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Tributylstannyl)hexan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler organotin compounds.
Substitution: The tin atom in the compound can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Simpler organotin compounds.
Substitution: Various organotin derivatives with different functional groups.
Applications De Recherche Scientifique
1-(Tributylstannyl)hexan-1-OL has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(tributylstannyl)hexan-1-OL involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms, leading to the formation of new chemical species. The pathways involved in these interactions are complex and depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
1-Hexanol: An organic alcohol with a similar hexanol moiety but without the tin atom.
Tributyltin Chloride: A related organotin compound with similar reactivity but different functional groups.
Uniqueness: 1-(Tributylstannyl)hexan-1-OL is unique due to the presence of both the hexanol and tributylstannyl groups in its structure. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
125950-78-9 |
|---|---|
Formule moléculaire |
C18H40OSn |
Poids moléculaire |
391.2 g/mol |
Nom IUPAC |
1-tributylstannylhexan-1-ol |
InChI |
InChI=1S/C6H13O.3C4H9.Sn/c1-2-3-4-5-6-7;3*1-3-4-2;/h6-7H,2-5H2,1H3;3*1,3-4H2,2H3; |
Clé InChI |
KSSAUFLPDMEGGU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(O)[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


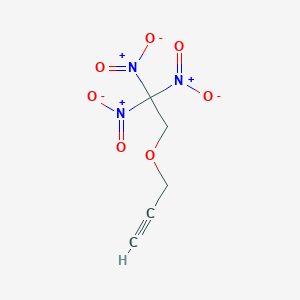
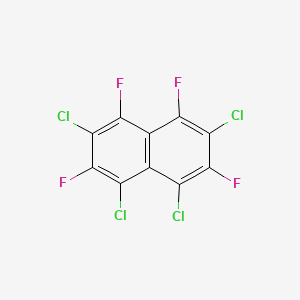
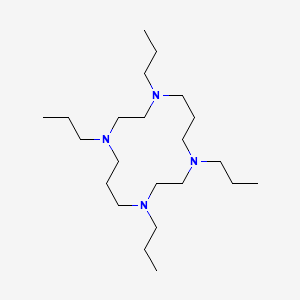
![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

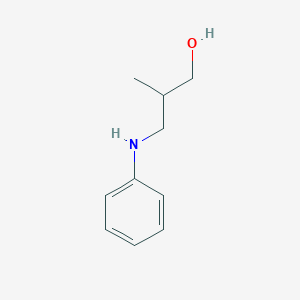
![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)
![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)
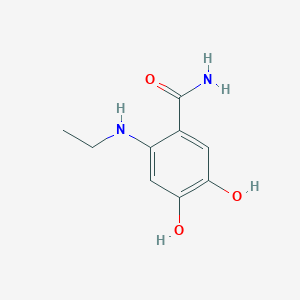
![methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)

![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)
